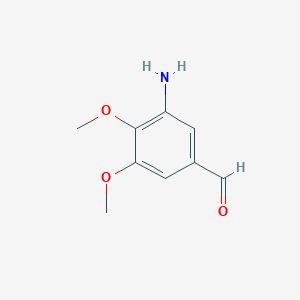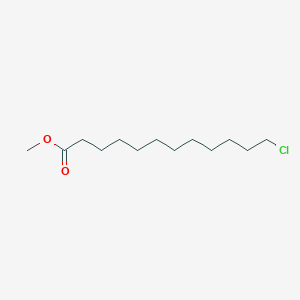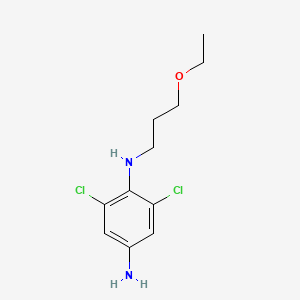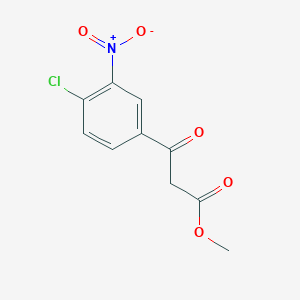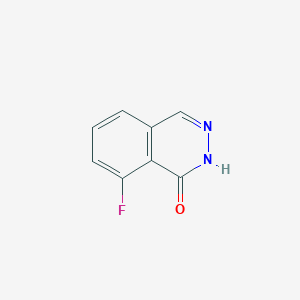
1(2H)-Phthalazinone, 8-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Phthalazinone, 8-fluoro- is a fluorinated derivative of phthalazinone, a heterocyclic compound containing a nitrogen atom within a six-membered ring structure. The incorporation of a fluorine atom at the 8th position enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1(2H)-Phthalazinone, 8-fluoro- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate can yield the desired compound through a cyclization process . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of 1(2H)-Phthalazinone, 8-fluoro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1(2H)-Phthalazinone, 8-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
1(2H)-Phthalazinone, 8-fluoro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1(2H)-Phthalazinone, 8-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to target proteins, leading to inhibition of enzyme activity or modulation of signaling pathways. This can result in various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1(2H)-Phthalazinone: The non-fluorinated parent compound.
8-Chloro-1(2H)-Phthalazinone: A chlorinated derivative with similar properties.
8-Bromo-1(2H)-Phthalazinone: A brominated derivative with comparable reactivity.
Uniqueness: 1(2H)-Phthalazinone, 8-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
23928-53-2 |
|---|---|
Molekularformel |
C8H5FN2O |
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
8-fluoro-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-1-2-5-4-10-11-8(12)7(5)6/h1-4H,(H,11,12) |
InChI-Schlüssel |
CXOKUCQMCZWKAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
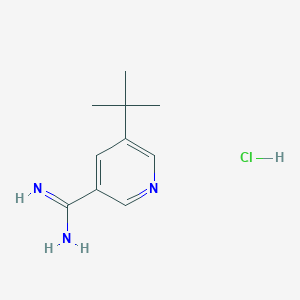
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
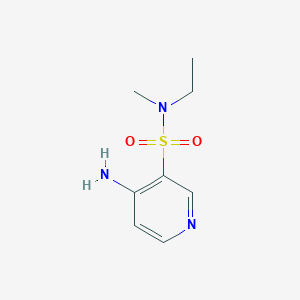
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
